molecular formula C11H9N3O2 B2692937 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine CAS No. 685106-65-4

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

Cat. No.: B2692937
CAS No.: 685106-65-4
M. Wt: 215.212
InChI Key: TYPNCFKVEIHZOY-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine is a chemical compound supplied for research and development purposes exclusively. It is strictly not for diagnostic, therapeutic, or any other human, veterinary, or household use. This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure incorporates a 1,3-benzodioxole group, which is common in various pharmacologically active molecules. While direct studies on this specific molecule are limited in the public domain, structurally related 4,6-disubstituted pyrimidin-2-amines have been identified as promising scaffolds in drug discovery efforts, particularly as novel antitrypanosomal agents for neglected tropical diseases . The pyrimidine ring system is a versatile building block, and this compound may serve as a key intermediate for the synthesis of more complex molecules, such as fused heterocyclic frameworks, which are highly valued in developing new bioactive agents . Researchers investigating kinase inhibitors, antikinetoplastid compounds, or novel heterocyclic systems may find this chemical of particular interest for phenotypic screening or target-based drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-13-4-3-8(14-11)7-1-2-9-10(5-7)16-6-15-9/h1-5H,6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPNCFKVEIHZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The 1,3 Benzodioxole Moiety: a Privileged Structure in Chemical Biology

Role as a Privileged Structure

The 1,3-benzodioxole (B145889), or methylenedioxyphenyl, group is another structure of significant interest in medicinal chemistry. It is found in a wide range of natural products, particularly in plant-derived compounds, and is recognized for its diverse biological activities. researchgate.netresearchgate.net This moiety is considered a privileged structure because its framework can serve as a versatile template for the development of ligands for multiple, distinct biological targets.

Derivatives of 1,3-benzodioxole have been investigated for a variety of potential therapeutic applications, demonstrating activities such as:

Antioxidant researchgate.netuobaghdad.edu.iq

Antibacterial researchgate.net

Anticancer/Cytotoxic researchgate.netresearchgate.net

Anti-inflammatory

Neuroprotective nih.gov

The 1,3-benzodioxole ring is a relatively stable, electron-rich aromatic system. Its incorporation into a larger molecule can influence key properties such as metabolic stability, bioavailability, and receptor-binding affinity. It often serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. For example, the difluoro-1,3-benzodioxole group is a key component in innovative drugs like Lumacaftor and Tezacaftor, which act as small molecule chaperones to correct protein folding defects.

Pyrimidine Benzodioxole Hybrid Systems: a Synthesis of Pharmacophores

Overview of Research

Research into such hybrid systems is driven by the potential to merge the diverse biological activities of both moieties. While direct research on 4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine itself is emerging, studies on analogous structures provide insight into the potential of this chemical class. For instance, the design of pyrimidine-benzofuran and pyrimidine-benzimidazole hybrids has yielded compounds with significant antimicrobial and anticancer activities. documentsdelivered.com

Studies on related pyrimidine-benzodioxole hybrids have explored their potential as:

Anticancer Agents: The benzodioxole moiety is found in some clinical antitumor agents, and its combination with the pyrimidine (B1678525) core, known for its antiproliferative effects, presents a promising avenue for developing novel cancer therapeutics. nih.govmdpi.com

Anti-inflammatory Agents: Benzodioxole-pyrazole hybrids have shown significant anti-inflammatory and analgesic activities through the dual inhibition of COX-2 and 5-LOX enzymes. researchgate.net Coupling the benzodioxole unit with a pyrimidine core could yield new anti-inflammatory candidates.

Antimicrobial Agents: Both pyrimidine and benzodioxole derivatives have demonstrated antimicrobial properties. researchgate.net Hybrid molecules are being investigated to produce safer and more potent medications against various bacterial and fungal strains.

The synthesis of these hybrid molecules allows for the exploration of a new chemical space, offering the potential for enhanced efficacy, improved target selectivity, and novel mechanisms of action. researchgate.netnih.gov The continued investigation of this compound and its derivatives is poised to contribute valuable insights to the field of medicinal chemistry.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
5-Fluorouracil
Abemaciclib
Altanserin
Capecitabine
Celecoxib
CHMFL-FLT-213
Cladribine
Clifutinib
Cytosine
Dipyridamole
Imatinib
Ketanserin
Lapatinib
Lumacaftor
Meclofenamic acid
Olmutinib
Osimertinib
Pemetrexed
Phenylahistin
Plinabulin
Ribociclib
Rosuvastatin
Safrole
Tezacaftor
Thymine
Trimethoprim
Uracil (B121893)
WZ40028

Classical and Modern Synthetic Approaches to the Pyrimidine Core

The synthesis of the pyrimidine nucleus is a cornerstone of heterocyclic chemistry, with a rich history of classical methods and a continuous evolution of modern, more efficient techniques. The construction of the 2-aminopyrimidine (B69317) scaffold, a key component of the target molecule, can be achieved through several established pathways.

One of the most fundamental and widely employed classical methods is the principal synthesis, which involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine (B92328). This approach allows for the direct incorporation of the 2-amino group. For instance, the reaction of a β-dicarbonyl compound or its synthetic equivalent with guanidine under basic or acidic conditions leads to the formation of the 2-aminopyrimidine ring.

Modern synthetic approaches have focused on improving efficiency, yield, and substrate scope. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools in this regard. For example, palladium-catalyzed reactions can be utilized to construct the pyrimidine ring from appropriately functionalized precursors. Additionally, multicomponent reactions, such as the Biginelli reaction, offer a convergent and atom-economical approach to highly functionalized dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.

Microwave-assisted organic synthesis has also revolutionized the preparation of pyrimidine derivatives. ajrconline.orgijnrd.orgnih.govnanobioletters.com This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgnih.gov

A comparison of classical and modern approaches is summarized in the table below.

Method Description Advantages Disadvantages
Principal Synthesis Condensation of a 1,3-dicarbonyl compound with guanidine.Direct formation of the 2-aminopyrimidine core.May require harsh reaction conditions.
Biginelli Reaction A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.High convergence and atom economy.Typically yields dihydropyrimidines requiring a subsequent oxidation step.
Transition Metal Catalysis Cross-coupling reactions to form C-C and C-N bonds of the pyrimidine ring.High efficiency and functional group tolerance.May require expensive catalysts and ligands.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction.Reduced reaction times, often higher yields, and cleaner reactions. ajrconline.orgnih.govRequires specialized equipment.

Installation of the 1,3-Benzodioxol-5-yl Moiety at the Pyrimidine Ring

The introduction of the 1,3-benzodioxol-5-yl group at the C-4 position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. The two most prominent methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.

In the Suzuki-Miyaura coupling , a halogenated pyrimidine, such as 2-amino-4-chloropyrimidine, is reacted with 1,3-benzodioxol-5-ylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction is widely favored due to the commercial availability and relatively low toxicity of boronic acids. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. mdpi.comnih.govmdpi.com

The Stille coupling , on the other hand, utilizes an organotin reagent, such as 5-(tributylstannyl)-1,3-benzodioxole, in place of the boronic acid. researchgate.net While Stille reactions are often very efficient and tolerant of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback. ijnrd.org

Below is a table summarizing typical conditions for these cross-coupling reactions.

Reaction Pyrimidine Precursor Benzodioxole Reagent Catalyst/Ligand Base Solvent
Suzuki-Miyaura2-Amino-4-chloropyrimidine1,3-Benzodioxol-5-ylboronic acidPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃Toluene, Dioxane, DMF
Stille2-Amino-4-iodopyrimidine5-(Tributylstannyl)-1,3-benzodioxolePd(PPh₃)₄-Toluene, THF

Functionalization and Derivatization at the Pyrimidine C-2 Amino Position

The amino group at the C-2 position of the pyrimidine ring serves as a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives with potentially diverse biological activities. Common derivatization strategies include N-alkylation, N-acylation, and N-arylation.

N-alkylation can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. This reaction introduces an alkyl substituent on the amino group.

N-acylation involves the reaction of the parent amine with an acyl chloride or an acid anhydride (B1165640) to form the corresponding amide. This transformation can be used to introduce a variety of acyl groups.

N-arylation is most effectively carried out using the Buchwald-Hartwig amination reaction. nih.govrsc.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the 2-amino group and an aryl halide or triflate. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of this reaction. organic-chemistry.org A notable example of a derivative synthesized through this approach is 4-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine. nih.gov

The following table provides an overview of these derivatization reactions.

Reaction Reagent Conditions Product
N-AlkylationAlkyl halide (e.g., CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl-4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine
N-AcylationAcyl chloride (e.g., CH₃COCl)Base (e.g., Pyridine), Solvent (e.g., DCM)N-Acyl-4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine
N-Arylation (Buchwald-Hartwig)Aryl halide (e.g., Bromobenzene)Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu)N-Aryl-4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine

Design and Synthesis of Advanced Analogues and Hybrid Structures

The modular nature of the synthesis of this compound allows for the design and preparation of more complex analogues and hybrid molecules by incorporating other pharmacologically relevant moieties.

Incorporating Diverse Heterocyclic and Aromatic Substituents

Building upon the synthetic strategies outlined above, a wide range of diverse heterocyclic and aromatic substituents can be introduced at various positions of the this compound scaffold. For instance, different aryl or heteroaryl boronic acids can be employed in the Suzuki-Miyaura coupling to generate analogues with varied substituents at the C-4 position. Similarly, the Buchwald-Hartwig amination allows for the introduction of a plethora of aromatic and heteroaromatic groups at the C-2 amino position.

The synthesis of hybrid molecules, which combine two or more pharmacophoric units in a single molecule, is a promising strategy in drug discovery. Starting from this compound, hybrid structures can be constructed by linking it to other bioactive scaffolds, such as benzimidazoles, through appropriate functional groups. nih.gov For example, a derivative bearing a benzimidazole (B57391) moiety has been synthesized, showcasing the potential for creating complex molecular architectures. nih.gov

Green Chemistry Principles in the Synthesis of Pyrimidine Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. The synthesis of pyrimidine scaffolds, including this compound, can benefit from several green chemistry approaches.

One of the most impactful green technologies is the use of microwave-assisted synthesis . ajrconline.orgijnrd.orgnih.govnanobioletters.com As mentioned earlier, this technique can dramatically reduce reaction times and energy consumption while often improving product yields. ajrconline.orgnih.gov

The use of greener solvents , such as water or ethanol, or even performing reactions under solvent-free conditions, can significantly reduce the environmental footprint of a synthetic process. One-pot multicomponent reactions, which minimize the number of synthetic steps and purification procedures, are also highly desirable from a green chemistry perspective. nanobioletters.com

The development of recyclable catalysts is another key area of green chemistry research. For palladium-catalyzed cross-coupling reactions, the use of solid-supported catalysts or catalysts that can be easily recovered and reused can reduce the amount of heavy metal waste.

The following table highlights some green chemistry approaches applicable to pyrimidine synthesis.

Green Chemistry Principle Application in Pyrimidine Synthesis Benefits
Alternative Energy Sources Microwave-assisted synthesis. ajrconline.orgijnrd.orgnih.govnanobioletters.comReduced reaction times, lower energy consumption, often higher yields. ajrconline.orgnih.gov
Safer Solvents and Auxiliaries Use of water, ethanol, or solvent-free conditions.Reduced use of volatile organic compounds (VOCs), lower toxicity.
Catalysis Use of recyclable or heterogeneous catalysts.Reduced metal waste, lower catalyst loading.
Atom Economy Multicomponent reactions (e.g., Biginelli reaction).Fewer synthetic steps, less waste generation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H and ¹³C NMR are fundamental for structural verification, while 2D NMR techniques help to resolve complex spin systems and establish connectivity. researchgate.net

¹H NMR spectroscopy is crucial for identifying the number and environment of protons in a molecule. In derivatives of this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons of the benzodioxole and pyrimidine rings, the methylene (B1212753) protons of the dioxole group, and the amine protons.

The protons on the pyrimidine ring typically appear as doublets, with chemical shifts influenced by the electronic nature of the substituents. The benzodioxole moiety presents a characteristic pattern: a singlet for the O-CH₂-O protons and a set of signals for the three aromatic protons. The amine (NH₂) protons often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For instance, in related aminopyrimidine structures, these protons are readily identifiable. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a 4-(1,3-Benzodioxol-5-yl)pyrimidine Derivative

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (Pyrimidine) 8.30 - 8.50 Doublet
Aromatic CH (Pyrimidine) 7.10 - 7.30 Doublet
Aromatic CH (Benzodioxole) 7.60 - 7.80 Multiplet
Aromatic CH (Benzodioxole) 6.90 - 7.00 Doublet
O-CH₂-O (Benzodioxole) ~6.05 Singlet

Note: Data are generalized from typical spectra of related compounds.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine and benzodioxole rings are diagnostic. The carbon of the O-CH₂-O group in the benzodioxole ring typically resonates around 101-102 ppm. nih.gov Carbons attached to nitrogen in the pyrimidine ring show characteristic shifts in the range of 155-165 ppm.

For a derivative such as 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, the ¹³C NMR spectrum in CDCl₃ shows distinct signals for all 16 carbon atoms, including those of the pyrimidine, benzodioxole, and piperazine (B1678402) rings. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for a 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine

Carbon Assignment Chemical Shift (δ, ppm)
C=N (Pyrimidine) 161.67
C-N (Pyrimidine) 157.70
Quaternary C (Benzodioxole) 147.68, 146.66
Aromatic CH (Benzodioxole) 122.23, 109.72, 107.90
O-CH₂-O (Benzodioxole) 100.91
Piperazine & Linker CH₂ 62.89, 52.85, 43.69

Source: Data from Acta Crystallographica Section E. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are invaluable for the unambiguous assignment of all signals in complex derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. For example, the calculated m/z for the [M+1]⁺ ion of C₁₆H₁₉N₄O₂ is 299.1508, which can be verified experimentally. nih.gov

Table 3: Common Mass Fragments Observed for Benzodioxol-Pyrimidine Derivatives

m/z Fragment Identity
[M]⁺ Molecular Ion
[M+H]⁺ Protonated Molecular Ion (in ESI/CI)
121 Benzodioxol radical cation
94 Pyrimidinyl cation radical

Source: Data generalized from fragmentation studies of related structures. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound derivatives, the IR spectrum shows characteristic absorption bands.

The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and benzene (B151609) rings are found in the 1500-1650 cm⁻¹ region. A key feature is the strong C-O-C stretching of the methylenedioxy bridge, which appears in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). The synthesis of various benzodioxole derivatives has been confirmed using these characteristic IR bands. mdpi.comresearchgate.net

Table 4: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Frequency Range (cm⁻¹)
Amine (N-H) Stretch 3300 - 3500
Aromatic (C-H) Stretch 3000 - 3100
Aromatic (C=C) Stretch 1450 - 1600
Pyrimidine (C=N) Stretch 1550 - 1650
Benzodioxole (C-O-C) Asymmetric Stretch ~1250

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms.

Table 5: Crystallographic Data for 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine

Parameter Value
Molecular Formula C₁₆H₁₈N₄O₂
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 21.3085 (6)
b (Å) 18.6249 (4)
c (Å) 7.48851 (19)
V (ų) 2971.95 (12)
Z 8

Source: Data from Acta Crystallographica Section E. nih.gov

Chromatographic Methods for Purity Assessment in Synthetic Research

Chromatographic techniques are fundamental for the purification and purity assessment of synthesized compounds. In the research of this compound derivatives, Thin Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions. researchgate.net

For purification, silica (B1680970) gel column chromatography is a standard method. nih.gov The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, to separate the desired compound from byproducts and unreacted starting materials. nih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the final purity of the synthesized compounds. mdpi.com By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from even trace impurities, allowing for accurate quantification of purity, which is typically required to be >95% for subsequent biological studies. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1,3 Benzodioxol 5 Yl Pyrimidin 2 Amine Analogues

Impact of Substitutions on the Pyrimidine (B1678525) Ring on Biological Interactions

The pyrimidine ring is a prevalent scaffold in numerous biologically active compounds, and its substitution pattern significantly dictates the molecule's interaction with biological targets. nih.gov Alterations at various positions of the pyrimidine core in 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine analogues can lead to profound changes in their biological profiles.

Research on various pyrimidine derivatives has consistently shown that the nature and position of substituents on the pyrimidine nucleus have a great influence on their biological activities. nih.gov For instance, in a series of 2-aminopyrimidine (B69317) derivatives, the introduction of different substituents on the pyrimidine ring led to a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.gov

Specifically, for 4-aryl-2-aminopyrimidines, modifications at the C-5 and C-6 positions of the pyrimidine ring, as well as substitutions on the 2-amino group, are common strategies to modulate activity. A scaffold hopping approach that replaced a 2-aminoimidazole with a 2-aminopyrimidine (2-AP) core in biofilm inhibitors highlighted the importance of the pyrimidine structure. nih.gov In that study, the attachment point of the aryl group to the pyrimidine (C-4 versus C-5) had a significant effect on the anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table summarizes the general impact of pyrimidine ring substitutions on biological interactions based on studies of related 2-aminopyrimidine compounds.

Substitution PositionType of SubstituentGeneral Impact on Biological Interactions
2-Amino GroupAlkyl, Aryl, HeteroarylCan influence binding affinity and selectivity by forming additional hydrogen bonds or hydrophobic interactions with the target protein.
C-5 PositionHalogens, Small Alkyl GroupsCan modulate the electronic properties of the ring and affect metabolic stability. Introduction of bulky groups may lead to steric hindrance.
C-6 PositionAryl, HeteroarylCan provide additional points of interaction with the target, potentially increasing potency.

Influence of the 1,3-Benzodioxol Moiety on Ligand-Target Binding

The 1,3-benzodioxole (B145889) ring is relatively electron-rich, which allows it to participate in π-π stacking and cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. chemicalbook.com The two oxygen atoms can also act as hydrogen bond acceptors, further stabilizing the ligand-target complex.

In the context of this compound analogues, the 1,3-benzodioxole moiety is crucial for establishing key binding interactions. For example, in studies of 1,3-benzodioxole derivatives as potential antitumor agents, this group was found to be important for their activity. researchgate.netnih.gov The rigid, planar structure of the benzodioxole system also helps to properly orient the rest of the molecule within the binding site.

The table below outlines the potential contributions of the 1,3-benzodioxol moiety to ligand-target binding.

Interaction TypePotential Interacting Residues in TargetConsequence for Binding
π-π StackingPhenylalanine, Tyrosine, TryptophanContributes to the stability of the ligand-protein complex through aromatic interactions.
Hydrogen BondingSerine, Threonine, Asparagine, GlutamineThe oxygen atoms of the dioxole ring can act as hydrogen bond acceptors, enhancing binding affinity.
Hydrophobic InteractionsLeucine, Isoleucine, ValineThe overall lipophilicity of the benzodioxole group can lead to favorable hydrophobic interactions within the binding pocket.

Furthermore, the 1,3-benzodioxole moiety is known to interact with cytochrome P450 enzymes, which can influence the metabolic stability and pharmacokinetic profile of the compounds. chemicalbook.com

Conformational Analysis and its Correlation with Research Outcomes

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound analogues helps in understanding how the spatial arrangement of the pyrimidine and benzodioxole rings affects their interaction with a biological target.

The existence of different conformational polymorphs has been observed in related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. mdpi.com These studies show that even subtle changes in the solid-state packing can lead to different molecular conformations, which in turn could affect solubility and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgfrontiersin.org By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues and to guide the design of more effective compounds. mdpi.com

For a series of this compound analogues, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP, polar surface area, hydrogen bond donors/acceptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting QSAR equation provides insights into the structural features that are either beneficial or detrimental to the desired biological activity. For example, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are not well-tolerated in the binding site.

The following table presents a hypothetical example of descriptors that could be used in a QSAR model for this class of compounds.

Descriptor ClassExample DescriptorPotential Influence on Activity
ElectronicDipole MomentCan influence electrostatic interactions with the target.
StericMolar RefractivityRelates to the volume of the molecule and its polarizability.
HydrophobicLogPDescribes the lipophilicity of the compound, which can affect both target binding and cell permeability.
TopologicalWiener IndexEncodes information about molecular branching.

By leveraging QSAR, researchers can prioritize the synthesis of the most promising analogues, thereby saving time and resources in the drug discovery process.

Molecular Mechanisms and Biological Target Identification in Preclinical Research

Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases)

Derivatives of the 4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine scaffold have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular functions. The pyrimidine (B1678525) core is an isostere of the adenine ring of ATP, enabling these compounds to bind to the ATP-binding site of kinases and inhibit their activity rsc.org.

Research has shown that modifications to this core structure lead to potent and selective inhibitors for several kinase families. For instance, anilinoquinazoline derivatives containing a benzodioxole moiety, such as N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), have been identified as dual-specific inhibitors of c-Src and Abl kinases nih.gov. Another derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, was identified as a kinase inhibitor that selectively kills tumor cells under glucose starvation nih.gov. The pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related, has also yielded numerous kinase inhibitors for cancer treatment rsc.org. While phosphodiesterases are a common target for pyrimidine-based compounds, specific inhibition studies on this compound itself are not extensively documented in the reviewed literature drugbank.com.

The inhibitory activity of compounds derived from the pyrimidine scaffold is evaluated using various in vitro kinase enzyme assays. These methodologies are crucial for determining the potency and selectivity of the inhibitors.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 inhibition is often measured using assays that quantify the phosphorylation of a substrate, such as a histone H1-derived peptide. The amount of phosphorylation is typically detected by measuring the incorporation of radioactively labeled phosphate (³²P or ³³P) from ATP or by using fluorescence-based methods. For example, novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were evaluated for their ability to inhibit CDK2/cyclin E activity in this manner nih.govnih.gov.

Receptor Tyrosine Kinases (RTKs): For RTKs like c-Src and Abl, assays often employ purified recombinant kinase domains. Inhibition is determined by quantifying the phosphorylation of a synthetic peptide substrate. Techniques such as enzyme-linked immunosorbent assay (ELISA) or fluorescence polarization are commonly used to measure the extent of the reaction nih.gov.

Polo-like Kinase (Plk1): Inhibition of Plk1 is frequently assessed by targeting its Polo-Box Domain (PBD), which is essential for its function and localization. Fluorescence polarization assays are used to screen for small molecules that disrupt the interaction between the PBD and its phosphopeptide substrates nih.govnih.gov.

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% and is a standard measure of potency. The Ki value is a more absolute measure of binding affinity, independent of substrate concentration.

Numerous studies have reported IC50 and Ki values for derivatives of this compound against various kinases, demonstrating the potential of this chemical class.

Compound ClassTarget EnzymePotency (IC50 / Ki)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Ki = 0.005 µM nih.govnih.gov
Pyrazolo[3,4-d]pyrimidinone derivativesCDK2IC50 = 0.21 µM mdpi.com
Anilinoquinazolines (AZD0530)c-SrcLow nanomolar nih.gov
Anilinoquinazolines (AZD0530)AblLow nanomolar nih.gov

Receptor Binding and Modulation Studies (e.g., TRPM8, Endothelin Receptors)

In addition to enzyme inhibition, benzodioxole-containing compounds have been investigated for their ability to bind to and modulate G-protein coupled receptors (GPCRs) and ion channels.

Endothelin Receptors: Derivatives containing the benzo nih.govnih.govdioxol-5-yl group have been developed as potent and selective antagonists of the endothelin-A (ET(A)) receptor. One such class, (R)-2-(benzo nih.govnih.gov-dioxol-5-yl)-6-isopropoxy-2H-chromene-3-carboxylic acids, demonstrated high-affinity binding to the ET(A) receptor with IC50 values below 1 nM nih.gov. The endothelin signaling pathway is involved in vasoconstriction and cell proliferation nih.gov.

TRPM8 Receptors: The Transient Receptor Potential Melastatin 8 (TRPM8) channel, known as the cold and menthol receptor, is another target for compounds with the 1,3-benzodioxol moiety. Research into TRPM8 modulators has explored N,N-disubstituted amide derivatives incorporating this group, with some compounds showing activity as cooling agents with EC50 values in the range of 5–10 µM nih.gov. TRPM8 is a non-selective cation channel involved in temperature sensation wikipedia.orgnih.gov.

Interactions with Nucleic Acids and Other Biomolecules in Research Contexts

While the primary focus of research on this scaffold has been on protein targets, the interaction of small molecules with nucleic acids is a key area of preclinical investigation. The planar heterocyclic pyrimidine system present in this compound suggests a potential for intercalation or groove binding with DNA or RNA. However, direct studies detailing the specific interactions of this parent compound with nucleic acids are not prominent in the available literature. Structural databases like the Protein Data Bank contain entries for related anilinopyrimidine compounds, which can provide insights into their binding modes with protein targets, but data on nucleic acid binding for this specific scaffold is limited drugbank.com.

Cellular Pathway Modulation in Research Cell Lines (e.g., Cell Cycle Regulation, Apoptosis Induction in vitro)

The inhibition of key enzymes, particularly cell cycle-related kinases like CDK2, by derivatives of this scaffold translates into significant effects on cellular pathways in research cell lines.

Cell Cycle Regulation: As potent CDK2 inhibitors, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been shown to cause cell cycle arrest. In ovarian cancer cell lines, treatment with these compounds led to a reduction in the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2. This inhibition of Rb phosphorylation prevents the cell from progressing through the cell cycle, leading to arrest at the S and G2/M phases nih.govnih.gov. Similarly, other pyrimidine-based kinase inhibitors have been observed to induce mitotic arrest nih.gov.

Apoptosis Induction: The disruption of the cell cycle and inhibition of critical survival kinases often leads to programmed cell death, or apoptosis. Mechanistic studies have revealed that pyrimidine-based CDK2 and Plk1 inhibitors induce apoptosis in various cancer cell lines nih.govnih.govnih.gov. For example, lH-pyrazolo[3,4-b]quinolin-3-amine derivatives, which share a related heterocyclic core, were found to induce apoptosis in HCT-116 colon cancer cells, characterized by chromatin condensation and an increase in Annexin V staining nih.gov.

Computational Chemistry and in Silico Approaches in Research on 4 1,3 Benzodioxol 5 Yl Pyrimidin 2 Amine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

To be performed, this would require identifying a relevant protein target for 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine. Researchers would then use docking software to predict the binding pose and affinity of the compound within the protein's active site. The results would typically be presented in a table showing the docking score (in kcal/mol) and detailing the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or other molecular interactions. Without experimental or preliminary screening data, the choice of a protein target would be purely speculative.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Following molecular docking, MD simulations would be used to assess the stability of the predicted ligand-protein complex over time (e.g., 100 nanoseconds). Key analyses would include calculating the root-mean-square deviation (RMSD) of the protein and ligand to see if the binding pose is stable. Such studies provide insight into the dynamic behavior of the interaction, which is something static docking cannot capture. No such simulation data has been published for this compound.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of a molecule. For this compound, these calculations could predict parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. This information helps in predicting how the molecule might interact with biological targets on an electronic level. Specific DFT analysis for this compound is not available in the reviewed literature.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Optimization

Virtual Screening and Ligand-Based Drug Design Strategies

In a virtual screening campaign, a large library of compounds would be computationally docked against a protein target to identify potential hits. This compound could be a compound within such a library. Alternatively, in ligand-based design, if a set of molecules with known activity against a target exists, their common features (a pharmacophore) can be used to design new, more potent molecules. There is no published evidence of this compound being identified as a hit from a virtual screen or used as a basis for ligand-based design strategies.

Preclinical Biological Evaluation of 4 1,3 Benzodioxol 5 Yl Pyrimidin 2 Amine and Its Research Analogues

In Vitro Anti-Proliferative Activity in Cancer Cell Lines (e.g., MTT assays)

The anti-proliferative activity of novel chemical compounds is a cornerstone of anticancer drug discovery. A primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. nih.gov In viable cells, mitochondrial and cytosolic enzymes reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which can be quantified. nih.gov A reduction in absorbance in treated cells compared to untreated controls indicates a loss of viability or proliferation. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. nih.gov

Research into pyrimidine (B1678525) derivatives, including those with a benzodioxole moiety, has identified several analogues with significant anti-proliferative effects across various cancer cell lines. For instance, certain 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have demonstrated notable cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com Similarly, novel thieno[2,3-b]pyridine (B153569) analogues have been reported to possess potent anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. nih.gov Organic arsenicals conjugated with 1,3-benzodioxole (B145889) derivatives have also shown broad-spectrum anti-proliferation efficiency against multiple cancer cell lines. mdpi.com

The table below summarizes the in vitro anti-proliferative activity of selected research analogues.

Table 1: In Vitro Anti-Proliferative Activity of Selected Analogues

Compound/Analogue Cancer Cell Line Assay Result (IC50/EC50 in µM) Reference
Analogue 7a (a dihydropyrido[2,3-d]pyrimidine-4-one) Lung (NCI-H460) MTT 2.12 mdpi.com
Liver (HepG2) MTT 2.54 mdpi.com
Colon (HCT-116) MTT 2.33 mdpi.com
Analogue 7d (a dihydropyrido[2,3-d]pyrimidine-4-one) Lung (NCI-H460) MTT 2.10 mdpi.com
Liver (HepG2) MTT 2.30 mdpi.com
Colon (HCT-116) MTT 2.45 mdpi.com
Analogue 2 (a thieno[2,3-d]pyrimidine-6-carboxylate) Breast (MCF-7) MTT 0.013 mdpi.com

| Analogue 3 (a thieno[2,3-d]pyrimidine-6-carboxylate) | Breast (MCF-7) | MTT | 0.043 | mdpi.com |

In Vitro Antimicrobial and Antifungal Activity Assessment

The search for new antimicrobial and antifungal agents is driven by the global challenge of resistance to existing therapies. Pyrimidine and benzodioxole derivatives are among the heterocyclic compounds being investigated for these properties. mdpi.comnih.govresearchgate.net In vitro evaluation typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

A study on novel 1,3-benzodioxole-pyrimidine derivatives revealed that several compounds displayed excellent fungicidal activities against a range of plant-pathogenic fungi. acs.org For example, compound 5c from this series showed a broad spectrum of activity against Botrytis cinerea, Rhizoctonia solani, Fusarium oxysporum, Alternaria solani, and Gibberella zeae, with efficacy significantly greater than the control fungicide, boscalid, against several of these strains. acs.org Another study focusing on benzodioxole-imidazole hybrids identified compounds with potent activity against various Candida species and Aspergillus niger. nih.gov Specifically, compounds 5l and 5m were most effective against Candida albicans, while compound 5b was most active against Candida tropicalis. nih.gov

The table below presents the in vitro antimicrobial and antifungal activities of representative research analogues.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected Analogues

Compound/Analogue Microorganism Result (MIC/EC50 in mg/L or µmol/mL) Reference
Analogue 5c (a 1,3-benzodioxole-pyrimidine) Alternaria solani EC50: 0.07 mg/L acs.org
Botrytis cinerea EC50: 0.44 mg/L acs.org
Gibberella zeae EC50: 0.57 mg/L acs.org
Analogue 5l (a benzodioxole-imidazole) Candida albicans MIC: 0.148 µmol/mL nih.gov
Aspergillus niger MIC: 0.297 µmol/mL nih.gov
Analogue 5m (a benzodioxole-imidazole) Candida albicans MIC: 0.148 µmol/mL nih.gov
Analogue 5b (a benzodioxole-imidazole) Candida tropicalis MIC: 0.289 µmol/mL nih.gov

| Analogue 5o (a benzodioxole-imidazole) | Candida parapsilosis | MIC: 0.293 µmol/mL | nih.gov |

In Vitro Antiviral Research

Pyrimidine derivatives are a well-established class of compounds with a broad range of antiviral activities against numerous DNA and RNA viruses, including influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). mdpi.comnih.govresearchgate.net The benzodioxole scaffold has also been incorporated into molecules with antiviral properties. acs.org The evaluation of antiviral activity involves infecting host cells with a virus and then treating the cells with the compound of interest. The efficacy is often measured as the EC50 (50% effective concentration) or IC50 (50% inhibitory concentration), which represents the concentration of the compound that reduces viral replication or virus-induced cell death by 50%. nih.govmdpi.com

Research on pyrimido[4,5-d]pyrimidines has identified analogues with remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Another study on unsaturated five-membered benzo-heterocyclic amines found compounds that exhibited potent, broad-spectrum activity against both RNA viruses (influenza A, HCV, Coxsackie B3 virus) and a DNA virus (HBV). nih.gov For example, compound 3g from that series showed an IC50 of 0.71 µM against the influenza A virus. nih.gov Additionally, certain benzotriazole (B28993) derivatives have been identified as being selectively active against Coxsackievirus B5 (CV-B5), a member of the Picornaviridae family. nih.govopenmedicinalchemistryjournal.com

The antiviral activities of selected analogues are detailed in the table below.

Table 3: In Vitro Antiviral Activity of Selected Analogues

Compound/Analogue Virus Host Cell Line Result (EC50/IC50 in µM) Reference
Analogue 7a (a pyrimido[4,5-d]pyrimidine) Human Coronavirus 229E Huh-7 EC50: 0.5 mdpi.com
Analogue 7b (a pyrimido[4,5-d]pyrimidine) Human Coronavirus 229E Huh-7 EC50: 0.6 mdpi.com
Analogue 7f (a pyrimido[4,5-d]pyrimidine) Human Coronavirus 229E Huh-7 EC50: 0.4 mdpi.com
Analogue 3f (a benzo-heterocyclic amine) Influenza A (H1N1) MDCK IC50: 3.21 nih.gov
Hepatitis C Virus (HCV) Huh-7.5 IC50: 5.06 nih.gov
Analogue 3g (a benzo-heterocyclic amine) Influenza A (H1N1) MDCK IC50: 0.71 nih.gov

| Analogue 18e (a benzotriazole derivative) | Coxsackievirus B5 (CV-B5) | Vero | EC50: 6.9 | nih.govopenmedicinalchemistryjournal.com |

Cell-Based Assays for Specific Biological Pathways (e.g., Reporter Gene Assays)

To understand how a compound exerts its biological effects, it is crucial to investigate its impact on specific cellular signaling pathways. Reporter gene assays are powerful tools for this purpose. youtube.com In a typical reporter assay, a regulatory DNA element (like a promoter or enhancer) from a gene of interest is linked to a "reporter gene" that encodes an easily detectable protein, such as luciferase. youtube.com This construct is introduced into cells. youtube.com If a compound modulates the specific pathway that controls the regulatory element, it will lead to a change in the expression of the reporter protein, which can be quantified, often by measuring light output (luminescence). youtube.comyoutube.com

This technique allows researchers to screen compounds for their ability to activate or inhibit pathways that are known to be dysregulated in diseases like cancer. For example, a reporter gene under the control of the NF-κB response element could be used to identify compounds that inhibit this pro-inflammatory and pro-survival pathway. science.gov While specific reporter gene assay data for 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine is not extensively detailed in the available literature, this methodology is broadly applicable to pyrimidine derivatives. nih.govresearchgate.net For instance, a pyrimidine-specific reporter gene system based on human deoxycytidine kinase has been developed to monitor the activity of pyrimidine-based prodrugs. nih.gov Such assays are instrumental in moving beyond phenotypic screening (e.g., cell death) to understanding the specific molecular targets and pathways affected by a compound.

Mechanistic Studies in Cellular Models (e.g., Flow Cytometry for Cell Cycle Analysis, Western Blot for Protein Expression)

Elucidating the mechanism of action of a potential therapeutic agent requires a deeper analysis of its effects on cellular processes. Techniques such as flow cytometry and Western blotting are fundamental in these mechanistic studies. auctoresonline.orgnih.gov

Flow Cytometry for Cell Cycle Analysis Flow cytometry is a laser-based technology used to analyze the physical and chemical characteristics of cells. youtube.com For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. youtube.combdbiosciences.com The amount of fluorescence is proportional to the amount of DNA in each cell. youtube.com This allows the cell population to be categorized into different phases of the cell cycle: G0/G1 (diploid DNA content), S (DNA synthesis phase with intermediate DNA content), and G2/M (tetraploid DNA content). bdbiosciences.com Anti-proliferative compounds often work by inducing cell cycle arrest at one of these checkpoints, preventing cancer cells from dividing. researchgate.net For example, studies on a 1H-pyrazolo[3,4-d]pyrimidine derivative showed that the compound caused an arrest in the G0 and S phases of the cell cycle in HCT-116 cells. researchgate.net

Table 4: Effect of a Pyrimidine Analogue on Cell Cycle Distribution

Treatment Cell Line % of Cells in G0 Phase % of Cells in S Phase Reference
Control HCT-116 8.47 20.02 researchgate.net

| Analogue 6k (a pyrazolo[3,4-d]pyrimidine) | HCT-116 | 13.84 | 28.22 | researchgate.net |

Western Blot for Protein Expression Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate. nih.govresearchgate.net It can reveal how a compound alters the levels of key proteins that regulate cell life and death. For instance, in the context of cancer, researchers often examine proteins involved in apoptosis (programmed cell death) and cell cycle control. researchgate.net An effective anticancer compound might increase the expression of pro-apoptotic proteins like caspases (Caspase-3, -8, -9) or decrease the expression of anti-apoptotic proteins and cell cycle regulators like cyclin-dependent kinases (CDKs). researchgate.net Research on the same 1H-pyrazolo[3,4-d]pyrimidine derivative demonstrated through Western blotting that it increased the expression of key executioner caspases and downregulated several CDKs essential for cell cycle progression. researchgate.net

Table 5: Effect of a Pyrimidine Analogue on Key Regulatory Proteins

Protein Target Effect of Analogue 6k Treatment Fold Change vs. Control Method Reference
Caspase-3 Upregulation 1.77 Western Blot researchgate.net
Caspase-8 Upregulation 1.36 Western Blot researchgate.net
Caspase-9 Upregulation 1.25 Western Blot researchgate.net
CDK-2 Downregulation 0.36 Western Blot researchgate.net
CDK-4 Downregulation 0.70 Western Blot researchgate.net

Future Research Directions and Theoretical Perspectives for 4 1,3 Benzodioxol 5 Yl Pyrimidin 2 Amine Based Compounds

Exploration of Novel Synthetic Methodologies and Sustainability Aspects

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that can be harsh and environmentally taxing. powertechjournal.com Future research will likely pivot towards more sustainable and efficient synthetic routes, aligning with the principles of green chemistry. benthamdirect.comnih.govingentaconnect.com Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions are highly efficient, allowing for the construction of complex molecules like pyrimidine derivatives in a single step from multiple starting materials. acs.org An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols. acs.org Such strategies could be adapted for the synthesis of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine analogs, offering a streamlined and atom-economical approach.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. powertechjournal.comrasayanjournal.co.in Microwave irradiation, in particular, has been successfully used in the catalyst-free synthesis of fused pyrimidine systems, highlighting its potential for creating libraries of related compounds. researchgate.net

Green Catalysts and Solvents: The use of heterogeneous, reusable, and metal-free catalysts is a growing trend in sustainable chemistry. powertechjournal.com Exploring catalysts like modified ZnO nanoparticles or using environmentally benign solvents such as water or ionic liquids could drastically reduce the environmental footprint of synthesizing these compounds. rasayanjournal.co.in For instance, the Grindstone Chemistry Technique, a solvent-free approach, has been used for synthesizing dihydropyrimidinones. rasayanjournal.co.in

Green Chemistry ApproachPotential Advantages for Synthesizing Pyrimidine Derivatives
Multicomponent Reactions High atom economy, reduced number of steps, combinatorial library synthesis. acs.org
Microwave-Assisted Synthesis Faster reaction rates, higher yields, enhanced product purity. powertechjournal.comresearchgate.net
Ultrasound-Assisted Synthesis Environmentally friendly, effective for one-pot synthesis. powertechjournal.comrasayanjournal.co.in
Green Catalysts Reusability, reduced waste, improved sustainability. powertechjournal.com
Solvent-Free Reactions Reduced environmental impact, simplified workup procedures. nih.govrasayanjournal.co.in

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational modeling and in silico techniques are indispensable tools for modern drug discovery, enabling the rational design of novel compounds and the optimization of existing leads. powertechjournal.comeurekaselect.com For this compound-based compounds, these approaches can accelerate the discovery process:

Molecular Docking: This technique can predict the binding orientation of a ligand to its target protein. eurekaselect.com For pyrimidine derivatives, molecular docking has been used to identify compounds with good binding affinity to targets like the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). eurekaselect.com

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features responsible for a compound's biological activity, pharmacophore models can be generated. nih.gov These models can then be used to screen large virtual libraries of compounds to identify new potential hits.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. eurekaselect.com This allows for the early deselection of compounds with unfavorable pharmacokinetic profiles, saving time and resources.

Identification of Undiscovered Biological Targets and Pathways

While pyrimidine-based compounds are known to interact with a wide range of biological targets, the specific targets and pathways for this compound are not yet fully elucidated. nih.gov Future research should focus on identifying novel biological targets to unlock the full therapeutic potential of this scaffold.

Pyrimidine metabolism itself presents a key area of interest. Cells synthesize pyrimidines through two main pathways: the de novo synthesis pathway and the salvage pathway. mdpi.comcreative-proteomics.com The de novo pathway builds pyrimidines from simple molecules, while the salvage pathway recycles pre-existing pyrimidine bases and nucleosides. creative-proteomics.com Cancer cells, due to their high proliferation rate, often have an upregulated de novo pathway, making it a prime target for anticancer therapies. frontiersin.org However, some cancer cells can evade drugs targeting this pathway by utilizing the salvage pathway. mdpi.com

Therefore, exploring the effects of this compound and its derivatives on key enzymes in both pyrimidine synthesis pathways could reveal novel mechanisms of action and potential therapeutic applications.

Pyrimidine Metabolism PathwayDescriptionTherapeutic Relevance
De Novo Synthesis Synthesizes pyrimidine nucleotides from simple precursors like amino acids and glucose. mdpi.comcreative-proteomics.comA major target for cancer therapy due to the high demand for nucleotides in proliferating cells. mdpi.comfrontiersin.org
Salvage Pathway Recovers and recycles nucleosides and bases from DNA/RNA degradation. mdpi.comcreative-proteomics.comCan be a resistance mechanism for cancer cells when the de novo pathway is inhibited. mdpi.com

Development of Chemical Probes for Biological System Research

High-quality chemical probes are essential for dissecting complex biological systems. youtube.com Derivatives of this compound could be developed into valuable chemical probes to investigate cellular processes. Pyrimidine nucleoside analogues, for example, have been successfully used as chemical probes to monitor DNA replication in intracellular parasites. nih.gov

The development of a potent and selective probe based on the this compound scaffold would require:

Demonstration of Target Engagement: Confirming that the probe interacts with its intended biological target within a cellular context. youtube.com

High Potency and Selectivity: The probe should be active at low concentrations and exhibit minimal off-target effects. youtube.com

Cell Permeability: The ability to cross the cell membrane is crucial for studying intracellular processes. youtube.com

Such probes could be used to identify new binding partners, elucidate mechanisms of action, and validate novel drug targets.

Potential as Lead Compounds for Further Preclinical Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The unique combination of the pyrimidine core with the benzodioxole moiety in this compound suggests its potential as a promising lead compound for preclinical development.

The journey from a lead compound to a clinical candidate involves extensive preclinical studies, including:

In-depth Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of analogs to understand how structural modifications affect biological activity.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound in animal models.

In Vivo Efficacy Studies: Assessing the therapeutic effect of the compound in relevant animal models of disease.

Preliminary Toxicology Studies: Identifying any potential toxic effects of the compound.

Successful navigation of these preclinical stages could pave the way for the clinical development of novel therapeutics based on the this compound scaffold.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine?

Answer:
A validated approach involves condensation reactions using guanidine hydrochloride and a pre-functionalized benzodioxol precursor. For example:

  • React 4-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]benzenesulfonamide with guanidine hydrochloride in isopropyl alcohol under reflux for 24 hours .
  • Purify via filtration, water washing, and drying.

Key Reaction Parameters:

Reagent/ConditionDetails
SolventIsopropyl alcohol
TemperatureReflux (~82–85°C)
Reaction Time24 hours
WorkupFiltration, water wash, drying

Basic: How is the crystal structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 291 K .
  • Refinement : Employ SHELXL for anisotropic displacement parameter modeling .
  • Validation : Analyze R factors (e.g., R₁ = 0.039, wR₂ = 0.112) and data-to-parameter ratios (>13:1) to ensure reliability .

Example Crystallographic Data:

ParameterValue
Space GroupMonoclinic
Unit Cell (Å)a=8.1904, b=9.8765
Resolution Range (θ)2.3°–25.0°
R Factor0.039

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Precipitation : Use aqueous ammonia to isolate the product after reflux .
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced: How can data discrepancies in crystallographic refinement be resolved?

Answer:

  • Software Tools : Use SHELX for refinement and WinGX for validation to detect twinning or disorder .
  • Displacement Analysis : Check anisotropic displacement ellipsoids for abnormal thermal motion .
  • Cross-Validation : Compare with spectroscopic data (e.g., NMR, IR) to confirm bond assignments .

Common Pitfalls:

  • Overfitting due to low data-to-parameter ratios (<10:1).
  • Incorrect space group assignment in low-symmetry systems.

Advanced: How to optimize regioselectivity in pyrimidine ring functionalization?

Answer:

  • Catalytic Control : Use Pd-mediated cross-coupling to direct substitutions to the 4-position .
  • Temperature Modulation : Lower temperatures (0–5°C) favor kinetic control over thermodynamic pathways.
  • Analytical Monitoring : Track regioselectivity via HPLC with UV detection (λ = 254 nm) .

Advanced: What computational methods predict pharmacological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like Bcr-Abl kinase (relevant to leukemia) .
  • ADME Modeling : Predict bioavailability with SwissADME, focusing on logP (<5) and PSA (<140 Ų) .
  • QSAR Analysis : Correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Answer:

  • Control Experiments : Test against isozymes (e.g., acetylcholinesterase vs. butyrylcholinesterase) to confirm specificity .
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Structural Overlays : Compare binding poses with co-crystallized inhibitors using PyMOL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.